6-Methylspiro[chromane-2,4'-piperidin]-4-one
Description
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-methylspiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C14H17NO2/c1-10-2-3-13-11(8-10)12(16)9-14(17-13)4-6-15-7-5-14/h2-3,8,15H,4-7,9H2,1H3 |
InChI Key |
ZXJOTYBVPLUTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Methylspiro[chromane-2,4'-piperidin]-4-one
General Synthetic Strategy
The synthesis of 6-Methylspiro[chromane-2,4'-piperidin]-4-one typically involves multi-step procedures starting from substituted 2-hydroxyacetophenones and cycloalkanones, catalyzed by amines such as pyrrolidine. Key steps include:
- Formation of substituted spirochromanones via condensation of 2-hydroxyacetophenones with cycloalkanones.
- Functional group transformations such as chlorination, formylation, and cross-coupling reactions to introduce various substituents.
- Cyclization steps to form the spirocyclic chromane-piperidinone framework.
Detailed Synthetic Routes and Conditions
Synthesis of Substituted Spirochromanones
- Starting Materials: Substituted 2-hydroxyacetophenones (e.g., 2-hydroxy-4,6-bis(methoxymethoxy)phenyl derivatives).
- Catalyst: Pyrrolidine.
- Solvent: Ethanol or DMF.
- Conditions: Reaction performed in sealed pressure tubes at elevated temperatures (75–150 °C) for 1–16 hours.
- Mechanism: Base-catalyzed condensation between the acetophenone and cycloalkanone forms the spirochromanone core via intramolecular cyclization.
Example: Reaction of 2-hydroxyacetophenones with cycloalkanones in the presence of pyrrolidine yields substituted spirochromanones with moderate to good yields (30–81%) depending on conditions and substituents.
Functionalization via Chlorination and Formylation
- Reagents: DMF and POCl3.
- Purpose: Introduction of 4-chloro and 3-formyl groups on the spirochromanone ring to enable further cross-coupling reactions.
- Conditions: Typically carried out under reflux in DMF.
This step converts spirochromanones into 4-chloro-3-formylspirochromanones, which are key intermediates for further elaboration.
Suzuki Cross-Coupling Reaction
- Reactants: 4-chloro-3-formylspirochromanones and benzene-1,4-diboronic acid.
- Catalyst: Palladium complex such as Pd(PPh3)2Cl2.
- Base: Sodium carbonate.
- Solvent: DMF.
- Conditions: Heating under reflux or elevated temperatures to facilitate coupling.
- Outcome: Formation of 1,4-bis spirochromanonebenzenes, including 6-Methyl substituted derivatives.
Analysis of Preparation Methods
Reaction Efficiency and Yield
- The condensation to form spirochromanones generally achieves moderate yields (30–81%), influenced by temperature, time, and catalyst choice.
- Functional group transformations such as chlorination/formylation proceed efficiently under standard conditions.
- Suzuki cross-coupling reactions afford the final substituted spirochromanones with good yields and allow for structural diversity.
Reaction Conditions Optimization
- Microwave irradiation has been reported to significantly reduce reaction times in some steps, such as intramolecular conjugate additions, improving efficiency.
- Use of protecting groups (e.g., methoxymethyl ethers) enhances regioselectivity and yield in multi-step syntheses.
- Screening of amine bases revealed pyrrolidine as optimal, while others like DIPEA or morpholine gave lower or no product formation.
Characterization and Purity
- Products are characterized by IR spectroscopy (notably carbonyl stretches around 1698 cm^-1), ^1H-NMR (formyl protons near δ 9.7 ppm), ^13C-NMR, and mass spectrometry.
- Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures.
Research Findings and Applications
- Synthesized 6-Methylspiro[chromane-2,4'-piperidin]-4-one derivatives exhibit promising antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi.
- Structure-activity relationship studies indicate that electron-donating groups such as methyl enhance reaction rates and biological activity.
- The spirocyclic framework is crucial for biological function, offering a scaffold for drug development.
Summary Table of Key Preparation Methods
| Method Step | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Spirochromanone formation | 2-Hydroxyacetophenone + cycloalkanone, pyrrolidine | 150 °C, sealed tube, 1 h | 30–81 | Base-catalyzed condensation |
| Chlorination/Formylation | DMF, POCl3 | Reflux | Not specified | Introduces reactive sites |
| Suzuki Cross-Coupling | 4-Chloro-3-formylspirochromanone + benzene-1,4-diboronic acid, Pd catalyst | Reflux in DMF | Moderate to good | Enables aromatic substitution |
| Deprotection (if applicable) | Concentrated HCl in methanol | Room temp | High | Removes protecting groups |
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[chromane-2,4’-piperidin]-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with biological targets has led to research into its potential as a therapeutic agent.
Industry: Its chemical reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylspiro[chromane-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Sulfonyl Derivatives (e.g., Compound 16, 106) : Exhibit superior potency (IC50 ≤ 5.62 μM) due to enhanced hydrogen bonding and steric interactions with cellular targets like acetyl-CoA carboxylase (ACC) .
- 6-Methyl vs. 6-Halo Analogues : The methyl group in 6-Methylspiro[chromane-2,4′-piperidin]-4-one improves metabolic stability compared to fluoro or chloro derivatives, which may undergo faster hepatic clearance .
- Trimethoxyphenyl Derivative 15 : Reduced activity (IC50 ≥ 18.77 μM) suggests bulky substituents at the piperidine nitrogen hinder target binding .
Mechanistic Comparisons
- Apoptosis Induction : 6-Methylspiro[chromane-2,4′-piperidin]-4-one and sulfonyl derivatives (e.g., Compound 16) trigger apoptosis via caspase-3 activation and sub-G1 cell cycle arrest in MCF-7 cells .
- ACC Inhibition: Derivatives with pyrimidine-heterocyclic appendages (e.g., SZ series) inhibit ACC at nanomolar ranges (IC50 ~1–10 nM), a mechanism critical for targeting metabolic diseases and cancer .
Biological Activity
The compound 6-Methylspiro[chromane-2,4'-piperidin]-4-one represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies.
Structural Overview
6-Methylspiro[chromane-2,4'-piperidin]-4-one is characterized by a spiro structure that integrates a chromane ring with a piperidine moiety. The methyl group at the 6-position enhances its lipophilicity, which is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of spiro[chromane-2,4'-piperidine] exhibit notable antimicrobial activities. A study on related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against various bacterial strains. The mechanism of action involves disruption of bacterial membrane potential and inhibition of DNA topoisomerase IV, suggesting complex interactions with microbial targets .
Antitubercular Activity
Recent studies have focused on the antitubercular properties of spiro[chromane-2,4'-piperidine] derivatives. For instance, specific derivatives showed potent activity with MIC values significantly lower than traditional treatments, indicating their potential as novel therapeutic agents against tuberculosis .
Neuroprotective Effects
The neuroprotective potential of 6-Methylspiro[chromane-2,4'-piperidin]-4-one has been explored in the context of neurodegenerative diseases. Preliminary findings suggest that this compound may modulate voltage-gated sodium channels, thereby reducing neuronal hyperexcitability associated with conditions such as epilepsy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the spiro structure can significantly influence biological activity. For example:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 6-Methylspiro[chromane-2,4'-piperidine] | Methyl group at position 6 | Antimicrobial, neuroprotective |
| 6-Chlorospiro[chromane-2,1'-cyclobutan] | Chlorine substitution | Potentially enhanced lipophilicity and antimicrobial activity |
| 6,8-Dimethylspiro[chromane-2,4'-piperidine] | Additional methyl group | Altered pharmacokinetics and potentially enhanced efficacy |
Case Studies
- Antibacterial Activity : A series of spiro[chromane-2,4'-piperidine] derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that modifications at the 5 and 7 positions of the chromanone scaffold significantly enhanced antibacterial activities .
- Antituberculosis Research : A study involving novel spiro[chromane-2,4'-piperidin]-4(3H)-one derivatives confirmed their structural integrity and revealed promising anti-tubercular activities compared to existing drugs .
- Neuroprotective Studies : Investigations into the neuroprotective effects highlighted the compound's ability to modulate sodium channels effectively, suggesting its potential use in treating seizure disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
